![molecular formula C7H5IN2O B13665400 3-Iodoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13665400.png)
3-Iodoimidazo[1,2-a]pyridin-7-ol
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Overview
Description
3-Iodoimidazo[1,2-a]pyridin-7-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of iodine at the 3-position and a hydroxyl group at the 7-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoimidazo[1,2-a]pyridin-7-ol typically involves the cyclization of 2-aminopyridine with α-bromoketones, followed by iodination. One common method includes the use of iodine and tert-butyl hydroperoxide (TBHP) in ethyl acetate, which promotes the cyclization and subsequent iodination . Another approach involves the use of copper-supported manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) as a catalyst for tandem cyclization and iodination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Iodoimidazo[1,2-a]pyridin-7-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The iodine atom at the 3-position can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Iodoimidazo[1,2-a]pyridin-7-one.
Reduction: Imidazo[1,2-a]pyridin-7-ol.
Substitution: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Scientific Research Applications
3-Iodoimidazo[1,2-a]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Iodoimidazo[1,2-a]pyridin-7-ol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in disease pathways.
Receptor Binding: Could bind to specific receptors, modulating their activity.
DNA Interaction: Potential to intercalate with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
3-Iodoimidazo[1,2-a]pyridin-7-ol can be compared with other imidazo[1,2-a]pyridine derivatives:
3-Bromoimidazo[1,2-a]pyridin-7-ol: Similar structure but with a bromine atom instead of iodine.
3-Chloroimidazo[1,2-a]pyridin-7-ol: Contains a chlorine atom, which can influence its chemical and biological properties.
3-Fluoroimidazo[1,2-a]pyridin-7-ol:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in various fields.
Q & A
Q. What are the standard spectroscopic techniques for characterizing 3-Iodoimidazo[1,2-a]pyridin-7-ol, and how should researchers interpret key spectral data?
Basic Question
Characterization typically involves 1H/13C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) . For NMR, the iodo substituent at position 3 and hydroxyl group at position 7 influence chemical shifts:
- 1H NMR : The aromatic protons adjacent to iodine (C-2 and C-4) exhibit downfield shifts (~δ 8.5–9.5 ppm) due to the electron-withdrawing effect of iodine. The hydroxyl proton may appear as a broad singlet (~δ 5–6 ppm) if not exchanged .
- 13C NMR : The iodinated carbon (C-3) shows a distinct signal at ~δ 90–100 ppm, while carbonyl or hydroxyl-bearing carbons appear in higher ppm ranges depending on substitution .
- IR : Stretching vibrations for the hydroxyl group (3200–3600 cm⁻¹) and aromatic C–I bonds (500–600 cm⁻¹) are critical markers .
Methodological Tip : Always compare experimental data with computed spectra (e.g., DFT) to confirm regiochemistry .
Q. What synthetic routes are commonly employed for introducing the iodo substituent at the 3-position of imidazo[1,2-a]pyridine derivatives?
Basic Question
Two primary methods are used:
Ultrasound-Assisted Direct Iodination : Utilizes tert-butyl hydroperoxide (TBHP) as an oxidant under ultrasound irradiation, enabling regioselective C–H iodination at position 2. Reaction conditions: 50°C, 12 hours, DCM solvent .
Cross-Coupling Reactions : Suzuki-Miyaura coupling with iodinated precursors. For example, 3-iodoimidazo[1,2-a]pyridines can be synthesized via Pd-catalyzed coupling of boronic acids with pre-iodinated intermediates .
Key Consideration : Direct iodination avoids multi-step synthesis but requires careful control of radical intermediates to prevent over-halogenation .
Q. How can researchers optimize reaction conditions to mitigate low yields in cross-coupling reactions involving this compound?
Advanced Question
Low yields often stem from steric hindrance (bulky groups at C-3/C-7) or catalyst poisoning (iodine’s oxidative nature). Optimization strategies include:
- Catalyst Screening : Use Pd(dppf)Cl₂ or XPhos Pd G3 for enhanced stability .
- Solvent Systems : Replace polar aprotic solvents (DMA) with 1,4-dioxane/water mixtures to improve solubility and reduce side reactions .
- Microwave Assistance : Shorten reaction times (30 minutes at 120°C vs. 12 hours conventionally) to minimize decomposition .
Data Contradiction Note : Some protocols report trace yields for analogous heterocycles (e.g., thiazolo[3,2-a]pyrimidin-7-ones), highlighting the need for substrate-specific optimization .
Q. What strategies are effective in resolving discrepancies between predicted and observed collision cross-section (CCS) values for this compound derivatives?
Advanced Question
CCS values (predicted via computational tools like MOBCAL) may deviate from experimental ion mobility data due to conformational flexibility or solvent adducts . To resolve discrepancies:
- Adduct Control : Compare [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ adducts, as sodium adducts often exhibit higher CCS due to larger ionic radii .
- Conformational Sampling : Use molecular dynamics (MD) simulations to account for rotameric states of the hydroxyl and iodo groups .
Case Study : Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate showed a CCS of 147.6 Ų for [M+H]⁺, aligning with simulations only after including solvent dielectric effects .
Q. How should researchers address solubility challenges during in vitro assays involving this compound?
Methodological Question
The compound’s solubility is influenced by the hydroxyl and iodo groups:
- Solvent Selection : Use DMSO for stock solutions (10 mM), followed by dilution in PBS or cell media. Avoid aqueous buffers alone due to low solubility (~<1 mM) .
- Sonication/Heating : Preheat DMSO to 37°C and sonicate (30 minutes) to disperse aggregates .
- Co-Solvents : Add PEG-300 (≤20% v/v) to improve bioavailability without cytotoxicity .
Critical Note : Repeated freeze-thaw cycles degrade stability; store aliquots at -80°C .
Q. What are the critical considerations in designing analogues of this compound for structure-activity relationship (SAR) studies?
Advanced Question
Focus on substituent effects at key positions:
- C-3 (Iodo) : Replace iodine with bromine or trifluoromethyl to modulate electron density and steric bulk .
- C-7 (Hydroxyl) : Esterify (e.g., methyl carboxylate) to enhance membrane permeability or phosphorylate for prodrug strategies .
- C-2/C-5 : Introduce electron-donating groups (e.g., methoxy) to stabilize reactive intermediates in cross-coupling .
SAR Case : Ethyl 8-amino-7-chloroimidazo[1,2-a]pyridine-3-carboxylate showed enhanced antimicrobial activity after chlorine introduction at C-7, suggesting halogenation’s role in bioactivity .
Q. How can computational chemistry tools aid in predicting the reactivity and regioselectivity of electrophilic substitutions on this compound?
Advanced Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:
- Electrophilic Aromatic Substitution (EAS) : The C-5 position is most reactive due to para-directing effects of the hydroxyl group. Iodine’s meta-directing influence further stabilizes transition states at C-5 .
- Nucleophilic Attack : The C-2 position is susceptible to nucleophiles (e.g., amines) due to electron deficiency from adjacent nitrogen .
Validation : Compare computed Fukui indices with experimental product distributions from nitration or sulfonation reactions .
Q. What are the best practices for storing and handling this compound to prevent degradation?
Methodological Question
- Storage : Store lyophilized powder at -80°C in amber vials under argon. Solutions in DMSO retain stability for ≤1 month at -20°C .
- Light Sensitivity : Protect from UV exposure to prevent C–I bond cleavage; use foil-wrapped vials .
- Moisture Control : Add molecular sieves (3Å) to solid samples to prevent hydrolysis of the hydroxyl group .
Properties
IUPAC Name |
3-iodo-1H-imidazo[1,2-a]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-6-4-9-7-3-5(11)1-2-10(6)7/h1-4,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBLEKJNSJGNHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC1=O)NC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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